Benzamidine,n-(3,5-dibromo-6-methyl-2-pyridinyl)-
Description
Benzamidine,n-(3,5-dibromo-6-methyl-2-pyridinyl)- is a chemical compound that belongs to the class of benzamidines It is characterized by the presence of a benzamidine group attached to a pyridine ring substituted with bromine and a methyl group
Properties
IUPAC Name |
N'-(3,5-dibromo-6-methylpyridin-2-yl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2N3/c1-8-10(14)7-11(15)13(17-8)18-12(16)9-5-3-2-4-6-9/h2-7H,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLHNAKPINFCGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Br)Br)N=C(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(C=C1Br)Br)/N=C(/C2=CC=CC=C2)\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamidine,n-(3,5-dibromo-6-methyl-2-pyridinyl)- typically involves the bromination of a pyridine derivative followed by the introduction of the benzamidine group. One common method involves the use of 2-amino-3,5-dibromobenzaldehyde as a starting material. This compound can be synthesized by the reduction of o-nitrobenzaldehyde using an iron powder/glacial acetic acid system, followed by bromination with bromine .
Industrial Production Methods
Industrial production of Benzamidine,n-(3,5-dibromo-6-methyl-2-pyridinyl)- may involve similar synthetic routes but on a larger scale. The use of efficient brominating agents such as N-bromo-succinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Benzamidine,n-(3,5-dibromo-6-methyl-2-pyridinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other functional groups using reagents such as arylboronic acids in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and arylboronic acids to substitute the bromine atoms on the pyridine ring.
Bromination: Bromination can be achieved using bromine or brominating agents like NBS or DBDMH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various aryl-substituted pyridine derivatives .
Scientific Research Applications
Benzamidine,n-(3,5-dibromo-6-methyl-2-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Benzamidine,n-(3,5-dibromo-6-methyl-2-pyridinyl)- involves its interaction with specific molecular targets. It is known to act as a reversible competitive inhibitor of serine proteases, such as trypsin . The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
Benzamidine: A simpler analogue that also inhibits serine proteases.
N-(3,5-Dibromo-2-hydroxybenzylidene)-2-hydroxy-3-methylbenzohydrazide: Another compound with similar bromine substitution patterns.
Uniqueness
Benzamidine,n-(3,5-dibromo-6-methyl-2-pyridinyl)- is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct chemical reactivity and biological activity compared to other benzamidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
